molecular formula C6H2Cl2O5-2 B1247675 2,5-Dichloro-4-oxohex-2-enedioate(2-)

2,5-Dichloro-4-oxohex-2-enedioate(2-)

Cat. No. B1247675
M. Wt: 224.98 g/mol
InChI Key: PLPVRWUZGSFJJB-UPHRSURJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-4-oxohex-2-enedioate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2,5-dichloro-4-oxohex-2-enedioic acid. It derives from a 4-oxohex-2-enedioate. It is a conjugate base of a 2,5-dichloro-4-oxohex-2-enedioic acid.

Scientific Research Applications

Synthesis of Functional Molecules

2,5-Dichloro-4-oxohex-2-enedioate contributes to the development of important functional molecules. A study highlighted the eco-friendly synthesis of 2-aryl-1,3,4-oxadiazoles using reactive compounds like 1,1-dichloro-2-nitroethene, which aligns with green chemistry principles (Zhu, Zou, Shao, & Li, 2015).

Catalysis in Synthesis Processes

This compound plays a role in catalysis for synthesizing novel chemical structures. For instance, a study demonstrated the synthesis of various benzoquinones and diaminocyclohexa-2,5-diene-1,4-diones, showcasing the potential for developing antibacterial and antifungal agents (Tandon, Kumar, Mishra, & Shukla, 2012).

Polymorphic Phase Study

A research conducted by Hintermann and Suzuki in 2008 discusses the use of this compound in studying polymorphic phase changes. This is significant in material science and crystallography, providing insights into structural transformations (Hintermann & Suzuki, 2008).

Environmental Impact Studies

It's also important in assessing environmental impacts. A study analyzed global trends in the study of a similar compound, 2,4-D herbicide, highlighting its importance in understanding environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

Hydrolysis Mechanism in Water Treatment

Understanding the hydrolysis mechanism of chlorinated compounds like TCMCD, which yields products including 2,5-dichloro-4-oxohex-2-enedioate, is crucial in water treatment and environmental chemistry (Gao, 2009).

Biodegradation Studies

In biodegradation research, 2,5-Dichloro-4-oxohex-2-enedioate is a key intermediate. For instance, a study on trichlorobenzene degradation by plasmid pT7 identified this compound as a significant intermediate product, showcasing its relevance in bioremediation and environmental sciences (Han-chang, 2007).

properties

Product Name

2,5-Dichloro-4-oxohex-2-enedioate(2-)

Molecular Formula

C6H2Cl2O5-2

Molecular Weight

224.98 g/mol

IUPAC Name

(Z)-2,5-dichloro-4-oxohex-2-enedioate

InChI

InChI=1S/C6H4Cl2O5/c7-2(5(10)11)1-3(9)4(8)6(12)13/h1,4H,(H,10,11)(H,12,13)/p-2/b2-1-

InChI Key

PLPVRWUZGSFJJB-UPHRSURJSA-L

Isomeric SMILES

C(=C(/C(=O)[O-])\Cl)\C(=O)C(C(=O)[O-])Cl

Canonical SMILES

C(=C(C(=O)[O-])Cl)C(=O)C(C(=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-4-oxohex-2-enedioate(2-)
Reactant of Route 2
2,5-Dichloro-4-oxohex-2-enedioate(2-)
Reactant of Route 3
2,5-Dichloro-4-oxohex-2-enedioate(2-)

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